![molecular formula C18H24N4O2 B5500060 {1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5500060.png)
{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid
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Description
Synthesis Analysis
The synthesis of related diazepine derivatives involves the reaction of amino pyrazoles with acetic acid, leading to the formation of benzyl-diaryl-dihydropyrazolo[3,4-b][1,4]diazepines. This process is characterized by the use of dimethylaminopropiophenones in ethanol as a solvent, highlighting the role of acetic acid in facilitating the reaction (Insuasty et al., 2000). Additionally, one-pot, multi-component reactions have been developed to synthesize complex pyrazole derivatives, indicating the versatility of methods available for constructing diazepine frameworks (Bade & Vedula, 2015).
Molecular Structure Analysis
The molecular structure of diazepine derivatives reveals significant insights into their chemical behavior. For example, crystallographic analysis of a related compound showed the presence of a positive charge localized on the pyrazole ring, which contributes to the molecule's reactivity and interactions with other molecules (Baumer et al., 2004). Moreover, detailed NMR, X-ray crystallography, and semi-empirical calculations have been employed to understand the conformational preferences of these compounds, aiding in the prediction of their chemical and physical properties (Foces-Foces et al., 1996).
Chemical Reactions and Properties
Diazepine compounds undergo various chemical reactions, including [4+3] annulation with propargylic acetates, leading to the formation of benzo[c][1,2]diazepines. This reaction is facilitated by rhodium(III) catalysis, showcasing the compounds' ability to participate in complex cyclization reactions to form fused heterocyclic structures (Li et al., 2020).
Future Directions
The future directions for research on {1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid
and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Pyrazole-based ligands have been suggested as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Further studies could also explore their potential in catalytic processes relating to catecholase activity .
properties
IUPAC Name |
2-[1-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-1,4-diazepan-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-18(24)10-15-11-19-7-9-21(12-15)13-16-4-1-2-5-17(16)14-22-8-3-6-20-22/h1-6,8,15,19H,7,9-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFRQYBBHUOHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)CC(=O)O)CC2=CC=CC=C2CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid |
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